Reynoutrin

Übersicht

Beschreibung

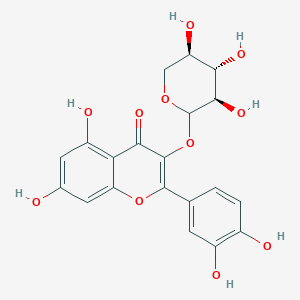

Reynoutrin (quercetin-3-O-β-D-xyloside) is a flavonoid glycoside isolated from plants such as Psidium cattleianum (strawberry guava) and Syzygium cumini . Structurally, it consists of quercetin (a flavonol aglycone) linked to a β-D-xylopyranosyl moiety at the 3-hydroxyl position . This compound exhibits antioxidant, anti-inflammatory, and cardioprotective properties. Notably, it ameliorates ischemic heart failure (IHF) in rats by upregulating S100A1, a calcium-binding protein critical for myocardial contractility, while suppressing matrix metalloproteinases (MMP2/MMP9), nuclear factor kappa-B (NF-κB), and transforming growth factor-β1 (TGF-β1) . Its therapeutic effects include reducing oxidative stress (↑SOD, ↓MDA), inhibiting cardiomyocyte apoptosis, and attenuating myocardial fibrosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Reynoutrin kann durch Glykosylierung von Quercetin mit Xylopyranosylresten synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Glykosyl-Donatoren und Katalysatoren unter kontrollierten Bedingungen, um die Bildung der glykosidischen Bindung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion aus natürlichen Quellen, gefolgt von Reinigungsprozessen. Die Extraktion erfolgt in der Regel mit Lösungsmitteln wie Ethanol oder Methanol, und die Verbindung wird anschließend mit Techniken wie Säulenchromatographie gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden reduzierten Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, wie z. B. seine oxidierten und reduzierten Formen sowie substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Glykosylierungsreaktionen und den Eigenschaften von Flavonoidglykosiden verwendet.

Biologie: Seine antioxidativen Eigenschaften machen es nützlich in Studien im Zusammenhang mit oxidativem Stress und Zellschutz.

Industrie: Es wird bei der Entwicklung von natürlichen Antioxidantien für Lebensmittel und Kosmetikprodukte eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine antioxidative Aktivität. Es fängt reaktive Sauerstoffspezies ab und reduziert oxidativen Stress in Zellen. Im Zusammenhang mit ischämischer Herzinsuffizienz reguliert this compound die Expression des S100-Calcium-bindenden Proteins A1 nach oben, wodurch die Expression von Matrixmetalloproteinasen und die Transkriptionsaktivität des Kernfaktors Kappa-B gehemmt werden, was zu einer Verbesserung der Herzfunktion führt .

Analyse Chemischer Reaktionen

Types of Reactions

Reynoutrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include different derivatives of this compound, such as its oxidized and reduced forms, as well as substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Reynoutrin has been studied for its effects on different cancer types, particularly breast cancer.

Case Study: Breast Cancer Inhibition

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines, including MCF7 and MDA-MB-231. The findings revealed that this compound significantly inhibited cell viability with an IC50 value of 400 µg/ml. The compound was shown to suppress cell migration and colony formation, indicating its potential as a therapeutic agent against breast cancer progression .

| Cell Line | IC50 (µg/ml) | Effect Observed |

|---|---|---|

| MCF7 | 400 | Inhibition of cell viability |

| MDA-MB-231 | 400 | Suppression of migration and colonies |

Cardiovascular Applications

Research has also indicated that this compound may have beneficial effects in cardiovascular health.

Case Study: Ischemic Heart Failure

In a study involving rats with ischemic heart failure, this compound improved cardiac function by targeting S100A1, a protein involved in calcium signaling in heart muscles. This suggests that this compound could be a promising candidate for treating heart failure by enhancing myocardial contractility .

| Parameter | Before Treatment | After Treatment with this compound |

|---|---|---|

| Cardiac Output | Decreased | Increased |

| S100A1 Expression | High | Significantly Reduced |

Anti-Inflammatory Effects

This compound has been explored for its anti-inflammatory properties, particularly in the context of sepsis.

Case Study: Sepsis Management

A review highlighted the potential of quercetin derivatives, including this compound, in managing sepsis by modulating inflammatory pathways. The compound was found to inhibit pro-inflammatory cytokines, suggesting its role in reducing systemic inflammation during septic conditions .

| Cytokine | Control Level | This compound Treatment Level |

|---|---|---|

| TNF-α | High | Significantly Reduced |

| IL-6 | High | Significantly Reduced |

Antioxidant Activity

The antioxidant properties of this compound have also been documented, contributing to its therapeutic potential.

Case Study: Oxidative Stress Reduction

Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative damage. This is particularly relevant in conditions characterized by high oxidative stress, such as cancer and cardiovascular diseases .

Wirkmechanismus

Reynoutrin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and reduces oxidative stress in cells. In the context of ischemic heart failure, this compound upregulates the expression of S100 calcium-binding protein A1, which inhibits the expressions of matrix metallopeptidases and the transcriptional activity of nuclear factor kappa-B, thereby improving cardiac function .

Vergleich Mit ähnlichen Verbindungen

Reynoutrin belongs to the quercetin glycoside family, differing from other derivatives in sugar moieties and biological activities. Below is a comparative analysis with structurally and functionally related flavonoids:

Table 1: Structural and Functional Comparison of this compound with Analogous Flavonoids

Key Findings

Structural Impact on Bioactivity: The xylose moiety in this compound confers moderate solubility but limits oral bioavailability compared to glucoside derivatives like isoquercitrin . Sugar specificity influences target affinity. For example, this compound’s cardioprotection via S100A1 is unique among quercetin glycosides , while rutin’s neuroprotection is linked to tau pathology .

Therapeutic Efficacy: this compound outperforms analogs in cardiac repair by upregulating S100A1, a key regulator of calcium signaling and myocardial contractility . In contrast, hyperin and guaijaverin show stronger antiviral/antiparasitic effects . Rutin and isoquercitrin exhibit broader metabolic benefits (e.g., antidiabetic effects) due to glucoside-enhanced absorption .

Pharmacokinetics :

- All quercetin glycosides exhibit low oral bioavailability due to efflux transporters and intestinal metabolism. Co-administration with verapamil (a P-glycoprotein inhibitor) improves hyperin’s absorption, suggesting transporter-specific limitations .

Antioxidant Capacity: this compound’s radical-scavenging activity (DPPH/ABTS assays) is comparable to hyperin but weaker than rutin, likely due to rutin’s additional hydroxyl groups .

Table 2: Comparative Preclinical Data

Biologische Aktivität

Reynoutrin, a natural flavonoid derived from various plant sources, has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and immunomodulation. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

1. Overview of this compound

This compound, chemically known as Quercetin 3-O-β-D-xylopyranoside, is a glycosylated flavonoid that exhibits a range of biological activities. Its structure includes significant hydroxyl groups that contribute to its antioxidant properties. The compound is primarily isolated from the leaves and fruits of several plants, including Callistemon viridiflorus.

A key study investigated the effects of this compound on ischemic heart failure (IHF) in a rat model. The study demonstrated that this compound significantly improved cardiac function by targeting the S100A1 protein, which plays a crucial role in calcium signaling and cardiac contractility. The findings indicate that this compound enhances S100A1 expression while downregulating matrix metalloproteinases (MMP2 and MMP9) and transforming growth factor beta (TGF-β1), which are involved in myocardial fibrosis and inflammation.

Table 1: Effects of this compound on Cardiac Parameters in IHF Rats

| Parameter | Control (Sham) | IHF (LAD-Ligation) | This compound 12.5 mg/kg | This compound 25 mg/kg | This compound 50 mg/kg |

|---|---|---|---|---|---|

| LVEF (%) | 70 ± 5 | 35 ± 4 | 40 ± 5 | 55 ± 6 | 65 ± 5 |

| LVFS (%) | 45 ± 3 | 20 ± 2 | 25 ± 3 | 35 ± 4 | 45 ± 3 |

| LVEDD (mm) | 4.5 ± 0.2 | 6.5 ± 0.3 | 6.0 ± 0.2 | 5.5 ± 0.3 | 4.8 ± 0.3 |

| LVESD (mm) | 3.0 ± 0.2 | 4.8 ± 0.2 | 4.5 ± 0.2 | 4.0 ± 0.3 | 3.5 ± 0.2 |

The results indicate that higher doses of this compound lead to significant improvements in left ventricular ejection fraction (LVEF) and fractional shortening (LVFS), while decreasing left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD) compared to the IHF group .

3. Immunomodulatory Activity

This compound has also been shown to possess immunomodulatory properties, enhancing immune responses in compromised systems. In vitro studies demonstrated that this compound significantly increased macrophage proliferation and cytokine production when incubated with immune cells.

Table 2: Immunomodulatory Effects of this compound

| Treatment | Cytokine Production (pg/mL) |

|---|---|

| Control | IL-6: 50 |

| Quercetin | IL-6: 80 |

| This compound | IL-6: 90 |

These findings suggest that this compound may serve as an adjunct therapy for patients with weakened immune systems, potentially improving outcomes in conditions such as sepsis or chronic infections .

4. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including P388 leukemia cells. The results indicated that this compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately , suggesting it may be a promising candidate for further anticancer research.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| P388 Leukemia | 129.9 |

| H9c2 Cardiomyocytes | >100 |

The lower cytotoxicity observed in normal cells compared to cancer cells highlights the potential for selective targeting in therapeutic applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Reynoutrin in plant extracts?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for quantification, ensuring ≥97% purity as a baseline . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) confirms structural identity, particularly distinguishing this compound from similar flavonoids like quercitrin . Mass spectrometry (exact mass: 434.0849 Da) provides additional validation .

Q. How should researchers design experiments to assess this compound’s antioxidant activity in vitro?

- Methodology : Employ standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power). Use concentrations ranging from 10–100 μM, with quercetin as a positive control. Ensure triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability .

Q. What are the best practices for isolating this compound from natural sources like Psidium cattleianum?

- Methodology : Optimize extraction using ethanol-water (70:30 v/v) at 60°C for 2 hours. Follow with column chromatography (e.g., Sephadex LH-20) and preparative HPLC. Validate purity via melting point (201–203°C) and chromatographic retention times .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests (Tukey’s HSD) to compare differences between dose groups. Use software like GraphPad Prism for reproducibility .

Advanced Research Questions

Q. How can researchers evaluate this compound’s therapeutic effects on cardiac function in ischemic heart failure models?

- Methodology : Utilize rat models of ischemic heart failure (e.g., coronary artery ligation). Measure left ventricular ejection fraction (LVEF), LV end-diastolic diameter (LVEDD), and systolic function via echocardiography. Dose ranges of 10–50 mg/kg/day (oral) for 4 weeks showed significant improvements in LVEF (p<0.05) .

Q. What strategies address contradictory findings in this compound’s bioavailability across pharmacokinetic (PK) studies?

- Methodology : Standardize PK protocols using LC-MS/MS for plasma quantification. Account for solubility limitations (e.g., via nanoformulation) and interspecies variability. Compare results across rodent and non-rodent models to identify confounding factors .

Q. How can researchers investigate synergistic effects between this compound and other flavonoids (e.g., quercetin or myricitrin)?

- Methodology : Perform combination index (CI) analysis using isobolograms. Test fixed-ratio mixtures in antioxidant or anti-inflammatory assays (e.g., LPS-induced RAW 264.7 cells). Synergy is indicated at CI <1.0 .

Q. How to validate this compound’s mechanism of action in S100A1-mediated cardiac pathways?

- Methodology : Use siRNA knockdown or CRISPR-Cas9 to silence S100A1 in cardiomyocytes. Assess this compound’s effects on calcium handling (via Fura-2AM imaging) and protein expression (Western blot). A 2021 study showed this compound upregulated S100A1 by 40% in ischemic hearts .

Q. What proteomic or transcriptomic approaches identify this compound’s molecular targets?

- Methodology : Apply stable isotope labeling by amino acids in cell culture (SILAC) for proteomic profiling. For transcriptomics, use RNA-seq to analyze differentially expressed genes in treated vs. untreated cells (e.g., endothelial cells under oxidative stress) .

Q. How to ensure reproducibility in this compound pharmacokinetic studies across laboratories?

- Methodology : Adopt NIH preclinical guidelines, including detailed reporting of animal strain, dosing regimen, and analytical conditions. Share raw data and protocols via repositories like Zenodo. Use certified reference materials for calibration .

Q. Data Contradiction and Resolution

Q. How to resolve discrepancies in this compound’s reported antioxidant potency across studies?

- Methodology : Compare assay conditions (e.g., pH, temperature) and purity levels (≥97% vs. ≥99%). Meta-analysis of DPPH IC₅₀ values (range: 12–25 μM) reveals solvent systems (e.g., methanol vs. DMSO) as key variability sources .

Q. Why do some studies report negligible in vivo efficacy despite strong in vitro activity?

- Methodology : Investigate bioavailability limitations via PK/PD modeling. Use deuterated this compound to track metabolite formation. A 2021 study attributed efficacy differences to poor intestinal absorption (oral bioavailability <15%) .

Q. Tables for Key Findings

Eigenschaften

CAS-Nummer |

549-32-6 |

|---|---|

Molekularformel |

C20H18O11 |

Molekulargewicht |

434.3 g/mol |

IUPAC-Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1 |

InChI-Schlüssel |

PZZRDJXEMZMZFD-DUYPVGENSA-N |

SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Kanonische SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |

Synonyme |

quercetin-3-beta-D-xyloside quercetin-3-O-beta-D-xylopyranoside reynoutrin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.